molecular formula C17H17N3O5S2 B11520226 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]propanehydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]propanehydrazide

Cat. No.: B11520226
M. Wt: 407.5 g/mol
InChI Key: SJMPTEWAYQXFIM-UHFFFAOYSA-N
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Description

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-[(4-METHYLPHENYL)SULFONYL]PROPANEHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17N3O5S2

Molecular Weight

407.5 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylpropanehydrazide

InChI

InChI=1S/C17H17N3O5S2/c1-3-16(21)20(27(24,25)13-10-8-12(2)9-11-13)18-17-14-6-4-5-7-15(14)26(22,23)19-17/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

SJMPTEWAYQXFIM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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